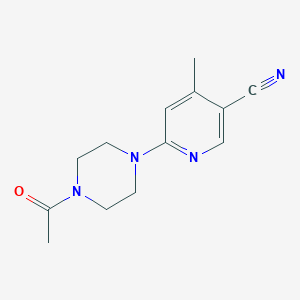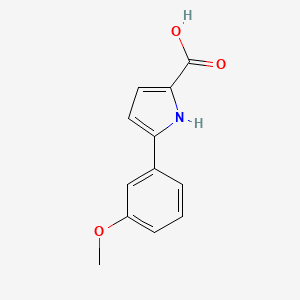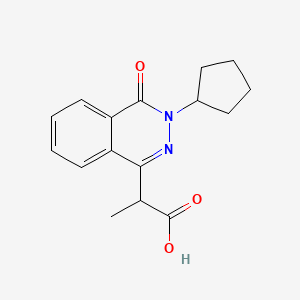
2-(3-Iodo-1H-indazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Iodo-1H-indazol-1-yl)acetic acid is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the 3-position of the indazole ring and an acetic acid moiety attached to the nitrogen atom of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-1H-indazol-1-yl)acetic acid typically involves the iodination of an indazole precursor followed by the introduction of the acetic acid moiety. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the indazole ring. The resulting 3-iodoindazole is then reacted with chloroacetic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and controlled iodination. The subsequent reaction with chloroacetic acid can be optimized using automated systems to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-(3-Iodo-1H-indazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indazole ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the indazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiourea, or alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include various substituted indazole derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms of the indazole ring.
Reduction Reactions: Products include deiodinated indazole derivatives or reduced forms of the indazole ring.
科学的研究の応用
2-(3-Iodo-1H-indazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(3-Iodo-1H-indazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, modulating their activity. The iodine atom and acetic acid moiety can also influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2-(1H-Indazol-1-yl)acetic acid: Lacks the iodine atom at the 3-position.
3-Iodo-1H-indazole: Lacks the acetic acid moiety.
2-(3-Bromo-1H-indazol-1-yl)acetic acid: Contains a bromine atom instead of iodine.
Uniqueness
2-(3-Iodo-1H-indazol-1-yl)acetic acid is unique due to the presence of both the iodine atom and the acetic acid moiety, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in unique halogen bonding interactions, while the acetic acid moiety can enhance the compound’s solubility and bioavailability.
特性
分子式 |
C9H7IN2O2 |
|---|---|
分子量 |
302.07 g/mol |
IUPAC名 |
2-(3-iodoindazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H7IN2O2/c10-9-6-3-1-2-4-7(6)12(11-9)5-8(13)14/h1-4H,5H2,(H,13,14) |
InChIキー |
PAYPMWNEUOZXHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN2CC(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



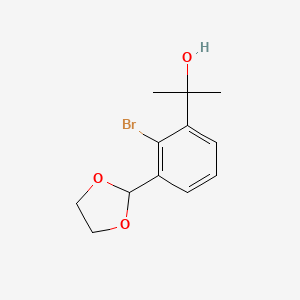
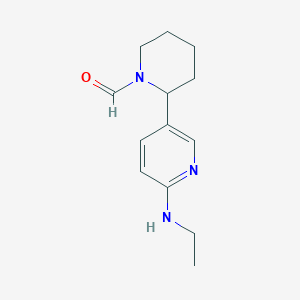
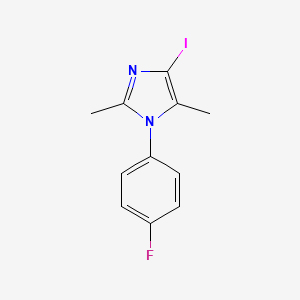



![2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808018.png)
